molecular formula C22H21ClN2O3S B6423086 N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946228-57-5

N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6423086
CAS No.: 946228-57-5
M. Wt: 428.9 g/mol
InChI Key: ZKETVORRKAXAIF-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic small molecule featuring a dihydropyridinone core substituted with a 4-chlorophenylsulfanylmethyl group and a benzyl-acetamide side chain. The compound’s complexity arises from its fused heterocyclic system and the presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its reactivity and pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-28-21-13-25(14-22(27)24-12-16-5-3-2-4-6-16)18(11-20(21)26)15-29-19-9-7-17(23)8-10-19/h2-11,13H,12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKETVORRKAXAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydropyridine core : Contributing to its biological activity.
  • Chlorophenyl and sulfanyl groups : These substitutions are known to enhance pharmacological properties.

The biological activity of this compound primarily stems from its interaction with various biological targets, including:

  • Enzymatic Inhibition : It has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against specific strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Research indicates that compounds similar to N-benzyl derivatives have shown promise in anticancer activities. For instance, studies have demonstrated:

  • Inhibition of Cancer Cell Growth : The compound's structural analogs have been tested on various cancer cell lines, showing significant cytotoxic effects .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties, revealing:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

These results suggest that the compound could be developed into a therapeutic agent against bacterial infections.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been documented:

  • Acetylcholinesterase (AChE) : Significant inhibition was observed, indicating potential use in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on various cell lines demonstrated that N-benzyl derivatives significantly reduced cell viability, indicating potential as an anticancer agent .
  • Antimicrobial Screening :
    • A series of synthesized compounds were tested for antibacterial activity, with N-benzyl derivatives showing promising results against multiple bacterial strains .
  • Enzyme Inhibition Studies :
    • Research highlighted the compound's strong inhibitory action against urease and AChE, which could lead to therapeutic applications in managing urea cycle disorders and neurodegenerative diseases .

Comparison with Similar Compounds

Aromatic Substituents

  • The sulfanyl group may act as a leaving group or participate in disulfide bonding .
  • 2,4-Dichlorophenyl (): Increased lipophilicity and steric bulk may enhance binding to hydrophobic pockets but reduce solubility .

Acetamide Side Chains

  • N-Benzyl group (target compound): Enhances lipophilicity and may improve blood-brain barrier penetration compared to non-benzylated analogs (e.g., N-(2,4-dichlorophenyl) in ).
  • Pyridinyl-triazole systems (–7): Introduce nitrogen-rich heterocycles, increasing hydrogen-bonding capacity and solubility in polar solvents .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to dichlorophenyl analogs (), though the benzyl group counteracts this by increasing hydrophobicity .

Research Findings and Implications

  • Enzyme Inhibition : Sulfanyl-containing compounds (e.g., –7) are often protease or kinase inhibitors, leveraging sulfur’s nucleophilicity for covalent binding.
  • Metabolic Stability: The dihydropyridinone core may resist oxidative metabolism better than fully unsaturated systems (e.g., pyrazolo-pyrimidinones) due to reduced conjugation .
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling the sulfanyl-methyl-dihydropyridinone intermediate with benzyl-acetamide, analogous to methods for pyrido-pyrimidinones () .

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